BENZYDAMINE_met010
Description
Benzydamine hydrochloride, a non-steroidal anti-inflammatory drug (NSAID), is metabolized primarily into its major metabolite, benzydamine N-oxide (referred to as BENZYDAMINE_met010). This metabolite retains pharmacological activity and is critical in toxicological screenings due to its role in overdose cases . Analytical methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely employed to identify benzydamine and its metabolites in biological samples, ensuring accurate diagnosis of poisoning .
Structure
2D Structure
Properties
CAS No. |
32852-16-7 |
|---|---|
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N-methylpropan-1-amine |
InChI |
InChI=1S/C18H21N3O/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15/h2-6,8-11,19H,7,12-14H2,1H3 |
InChI Key |
GHSWAWCBZHYVJJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzydamine can be synthesized through the reaction of the N-benzyl derivative from methyl anthranilate with nitrous acid to give the N-nitroso derivative. This is then reduced by sodium thiosulfate to produce a transient hydrazine, which undergoes spontaneous internal hydrazide formation .
Industrial Production Methods
The industrial production of benzydamine typically involves high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The process includes the separation of benzydamine hydrochloride and its impurities using a Gemini C18 column with acetonitrile-methanol-ammonium carbonate buffer as the mobile phase .
Chemical Reactions Analysis
Types of Reactions
Benzydamine undergoes various chemical reactions, including:
Oxidation: Benzydamine can be oxidized to form different metabolites.
Reduction: The reduction of benzydamine involves the conversion of the N-nitroso derivative to hydrazine.
Substitution: Benzydamine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium thiosulfate is commonly used for the reduction of the N-nitroso derivative.
Substitution: Strong nucleophiles such as sodium hydride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of benzydamine, which can have different pharmacological properties .
Scientific Research Applications
Benzydamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of indazole derivatives.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Used in the treatment of inflammatory conditions, pain relief, and as a local anaesthetic.
Industry: Employed in the formulation of oral rinses, sprays, and topical creams for pain and inflammation relief
Mechanism of Action
Benzydamine exerts its effects by inhibiting the synthesis of pro-inflammatory cytokines such as tumour necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). It selectively binds to inflamed tissues and inhibits the release of pro-inflammatory mediators without significantly affecting other cytokines . This mechanism is distinct from traditional NSAIDs, which typically inhibit cyclooxygenase enzymes .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs and Pharmacokinetic Profiles
Benzydamine and its metabolite share structural similarities with other aromatic amines and nitro compounds, such as nitrobenzene and benzocaine , but differ in pharmacokinetic behavior:
Key Findings :
Toxicological Comparison
Methemoglobinemia Risk
- Nitrobenzene : Causes severe methemoglobinemia (>30% metHb) due to rapid conversion to aniline, requiring immediate intervention (e.g., methylene blue) .
- This compound : Induces mild to moderate methemoglobinemia (<20% metHb) in overdose cases, managed with supportive care .
- Benzocaine : High risk even at low doses due to direct aniline release; fatal cases reported .
Occupational Exposure Guidelines
Analytical Methodologies
Key Insights :
Clinical and Regulatory Implications
Q & A
Q. What are the best practices for citing prior art and avoiding redundancy in this compound research?
- Methodological Answer : Conduct exhaustive literature searches using databases like SciFinder and Web of Science, focusing on patent and non-patent sources. Use citation managers (e.g., EndNote) to track references and avoid duplication. Clearly delineate novel contributions in the introduction, citing foundational studies (e.g., radiation-induced mucositis trials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
